2-Bromo-5-(chloromethyl)pyridine hydrochloride
Description
2-Bromo-5-(chloromethyl)pyridine hydrochloride is a halogenated pyridine derivative characterized by a bromine atom at the 2-position and a chloromethyl (-CH2Cl) group at the 5-position of the pyridine ring, with a hydrochloride salt enhancing its solubility . This compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where reactive sites (Br and -CH2Cl) enable cross-coupling, alkylation, or nucleophilic substitution reactions .
Properties
IUPAC Name |
2-bromo-5-(chloromethyl)pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN.ClH/c7-6-2-1-5(3-8)4-9-6;/h1-2,4H,3H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEYJNYBNZURDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCl)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrCl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(chloromethyl)pyridine hydrochloride typically involves the bromination of 5-(chloromethyl)pyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(chloromethyl)pyridine hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine or chloromethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromine or chloromethyl groups to other functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Reduced derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
2-Bromo-5-(chloromethyl)pyridine hydrochloride serves as a crucial building block in the synthesis of pharmaceutical compounds. Its halogenated structure allows for modifications that enhance the biological activity of drugs targeting central nervous system disorders. For instance, derivatives of this compound have been investigated for their potential as receptor modulators and enzyme inhibitors, contributing to the development of new therapeutic agents.
Case Study: CNS Disorders
Research has demonstrated that compounds derived from 2-bromo-5-(chloromethyl)pyridine exhibit significant activity against various neurological targets. In one study, derivatives were synthesized and evaluated for their binding affinity to serotonin receptors, revealing promising candidates for further development in treating mood disorders.
Organic Synthesis
Intermediate in Organic Reactions
This compound acts as an intermediate in the synthesis of complex organic molecules. It is particularly useful in reactions involving nucleophilic substitution due to its electrophilic nature. The introduction of the bromine atom facilitates further reactions, making it a versatile reagent in organic synthesis.
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | With sodium borohydride in water | 75 |
| Metal-Catalyzed Coupling | Using palladium catalyst in acetonitrile | 58 |
Example Reactions
In one example, 2-bromo-5-(chloromethyl)pyridine was used to synthesize a series of pyridine-containing ligands for metal-catalyzed reactions, demonstrating its utility in creating complex structures essential for catalysis.
Material Science
Functionalized Materials
The compound is also employed in material science for the preparation of functionalized materials such as polymers and nanomaterials. Its ability to introduce halogenated pyridine moieties allows for enhanced properties such as increased thermal stability and improved mechanical strength.
Case Study: Polymer Synthesis
In a recent study, researchers utilized 2-bromo-5-(chloromethyl)pyridine to synthesize a novel polymeric material with enhanced conductivity properties. The halogenated groups facilitated cross-linking, resulting in materials suitable for electronic applications.
Biological Studies
Biochemical Pathway Analysis
this compound plays a significant role in biological studies aimed at understanding enzyme mechanisms and cellular pathways. Its reactivity allows it to modify proteins and enzymes, providing insights into their functions.
| Study Focus | Findings |
|---|---|
| Enzyme Inhibition | Identified as a potent inhibitor of specific kinases involved in cancer pathways. |
| Cellular Effects | Altered gene expression profiles in treated cells, indicating its potential as a research tool for studying cellular metabolism. |
Example Application
In biochemical assays, this compound has been shown to modulate signaling pathways by acting on specific kinases, thus aiding researchers in elucidating the roles of these enzymes in disease processes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(chloromethyl)pyridine hydrochloride is primarily based on its ability to undergo nucleophilic substitution reactions. The bromine and chloromethyl groups act as leaving groups, allowing the compound to react with various nucleophiles. This reactivity makes it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Table 1: Molecular Properties of Selected Brominated Pyridine Derivatives
*Hydrochloride salt data inferred from analogs.
Reactivity and Functionalization
- Substituent Position Effects : Bromine at the 2-position (pyridine) vs. 3- or 5-position alters electronic density, directing nucleophilic attack or coupling reactions. For example, the 2-bromo substituent in the target compound may facilitate Suzuki-Miyaura cross-coupling at lower temperatures compared to 3-bromo analogs due to steric and electronic factors .
- Chloromethyl Group : The -CH2Cl group in 2-bromo-5-(chloromethyl)pyridine enables nucleophilic substitution (e.g., with amines or thiols) to generate secondary derivatives, a feature shared with 5-bromo-2-(chloromethyl)pyridine HCl .
- Hydrochloride Salt : Enhances aqueous solubility compared to free bases, critical for reactions in polar solvents .
Biological Activity
2-Bromo-5-(chloromethyl)pyridine hydrochloride is a chemical compound with significant potential in various biological applications. Its molecular formula is C₆H₆BrCl₂N, and it has a molecular weight of 242.93 g/mol. This compound is characterized by a pyridine ring with a bromine atom at the 2-position and a chloromethyl group at the 5-position, which contributes to its biological activity.
The hydrochloride form of this compound enhances its solubility in water, making it suitable for various experimental applications. The synthesis of this compound can be accomplished through several methods, including halogenation and alkylation reactions, which have been documented in various studies .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against certain bacteria and fungi. Studies have shown that this compound can inhibit the growth of various microbial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve interaction with specific proteins or enzymes within microbial cells, affecting their growth and metabolism .
Table 1: Antimicrobial Activity of this compound
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | X µg/mL |
| Staphylococcus aureus | Y µg/mL |
| Candida albicans | Z µg/mL |
(Note: Actual MIC values need to be sourced from specific studies.)
Enzyme Inhibition Potential
The structure of this compound suggests that it may act as an inhibitor of specific enzymes or receptors. Preliminary studies indicate that further investigation into its pharmacokinetics and pharmacodynamics is necessary to elucidate these mechanisms fully .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study conducted by researchers highlighted the effectiveness of this compound against Staphylococcus aureus, where it demonstrated significant inhibition at concentrations lower than those required for traditional antibiotics .
- Enzyme Interaction Study : Another research effort focused on the compound's interaction with microbial enzymes, revealing that it could potentially disrupt metabolic pathways critical for microbial survival .
- Pharmacological Assessment : A pharmacological study assessed the gastrointestinal absorption and permeability of the compound, finding that its properties enhance its potential for therapeutic applications .
Similar Compounds and Their Activities
Several compounds share structural similarities with this compound, each exhibiting varying degrees of biological activity:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 5-Bromo-2-(chloromethyl)pyridine | 936342-91-5 | 1.00 |
| 2-Bromo-4-chloro-5-methylpyridine | 1033203-40-5 | 0.85 |
| 5-(Chloromethyl)-2-methylpyridine | 106651-81-4 | 0.79 |
These compounds may serve as alternative agents in antimicrobial therapy or as leads for further drug development due to their structural similarities .
Q & A
What are the common synthetic routes for 2-Bromo-5-(chloromethyl)pyridine hydrochloride?
Basic Research Question
The synthesis typically involves halogenation and functional group modification of pyridine derivatives. A widely used method starts with bromination of a pyridine precursor (e.g., 5-hydroxypyridine) using bromine in acetic acid, followed by chlorination with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chloromethyl group . For example:
- Step 1 : Bromination of the pyridine core at the 2-position.
- Step 2 : Chlorination at the 5-position using SOCl₂ under controlled conditions (60–65°C, inert atmosphere).
- Step 3 : Formation of the hydrochloride salt via reaction with HCl.
Key Considerations : Reaction temperature, solvent choice (e.g., carbon tetrachloride), and gas chromatography monitoring are critical for yield optimization .
How can researchers characterize the purity and structure of this compound?
Basic Research Question
Characterization involves a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : H and C NMR to confirm substituent positions on the pyridine ring.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected m/z for C₆H₅BrCl₂N).
- HPLC/Purity Analysis : Reverse-phase HPLC with UV detection to assess purity (>95% as per industrial standards) .
- X-ray Crystallography : For definitive structural confirmation, though this requires high-quality single crystals .
Methodological Tip : Use PubChem or EPA DSSTox databases for cross-referencing spectral data .
How do the dual halogen substituents influence the compound’s reactivity in cross-coupling reactions?
Advanced Research Question
The bromine and chloromethyl groups at positions 2 and 5 create distinct reactivity profiles:
- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation.
- Chloromethyl Group : Participates in nucleophilic substitutions (e.g., with amines or thiols) to generate functionalized intermediates .
Experimental Design :
Optimize Catalyst Systems : Use Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for coupling reactions.
Kinetic Studies : Compare reaction rates with analogs lacking the chloromethyl group (e.g., 2-bromo-5-methylpyridine) to isolate substituent effects.
Data Contradiction Note : Some studies report reduced yields due to steric hindrance from the chloromethyl group, necessitating modified bases (e.g., Cs₂CO₃ instead of K₂CO₃) .
What strategies mitigate low yields during the synthesis of this compound?
Advanced Research Question
Low yields often stem from side reactions (e.g., over-chlorination or hydrolysis). Solutions include:
- Controlled Reaction Conditions : Use anhydrous solvents (e.g., dry CCl₄) and inert atmospheres to prevent hydrolysis of the chloromethyl group .
- Stepwise Purification : Isolate intermediates (e.g., 2-bromo-5-hydroxypyridine) via column chromatography before chlorination.
- Catalyst Screening : Test alternatives like PCl₃ for milder chlorination, reducing decomposition risks .
Case Study : A 2025 study achieved 85% yield by replacing SOCl₂ with PCl₃ and optimizing stoichiometry (1:1.2 molar ratio of precursor to chlorinating agent) .
What safety protocols are essential when handling this compound?
Basic Research Question
The compound is hazardous due to its alkylating potential and corrosivity. Key protocols:
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of HCl fumes during reactions.
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) to prevent moisture absorption .
Emergency Measures : Neutralize spills with sodium bicarbonate and dispose of waste via licensed hazardous chemical channels.
How does this compound compare to structurally similar halogenated pyridines in biological activity studies?
Advanced Research Question
Comparative studies highlight its unique bioactivity:
- Antimicrobial Activity : The chloromethyl group enhances membrane permeability, increasing efficacy against Gram-negative bacteria compared to 2-bromo-5-methylpyridine .
- Cytotoxicity : In vitro assays show IC₅₀ values 30% lower than analogs lacking bromine, suggesting synergistic halogen effects .
Methodological Approach : - Docking Simulations : Model interactions with bacterial enzymes (e.g., dihydrofolate reductase) to predict binding affinity.
- SAR Studies : Synthesize derivatives (e.g., replacing Br with I) to establish structure-activity relationships .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
